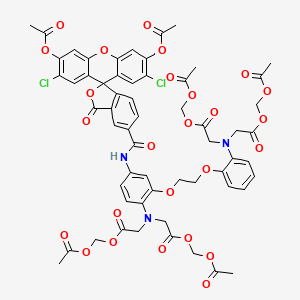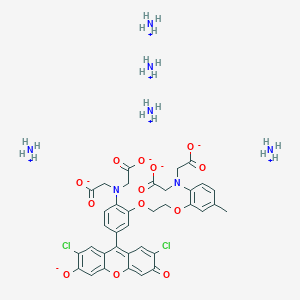
1,N6-乙烯腺苷 5'-单磷酸酯(钠盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . This compound is often used as a probe in various biochemical assays due to its unique fluorescent properties .
科学研究应用
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme activities and reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and as a marker in fluorescence microscopy.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
准备方法
The preparation of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves several synthetic routes. One common method includes the reaction of adenosine 5’-monophosphate with chloroacetaldehyde under controlled conditions to introduce the etheno group . The reaction is typically carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the etheno derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反应分析
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the etheno group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .
作用机制
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .
相似化合物的比较
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is unique due to its fluorescent properties, which distinguish it from other adenosine monophosphate analogs. Similar compounds include:
N6-Methyladenosine 5’-monophosphate (sodium salt): Another modified adenosine monophosphate with different functional groups and properties.
Adenosine 5’-monophosphate (sodium salt): The unmodified form of the compound, lacking the etheno group and fluorescent properties.
The uniqueness of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) lies in its ability to serve as a fluorescent probe, making it highly valuable in various scientific research applications .
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
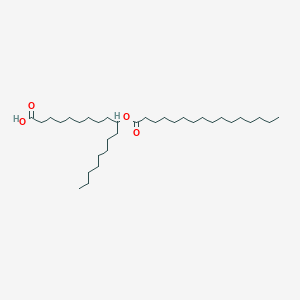
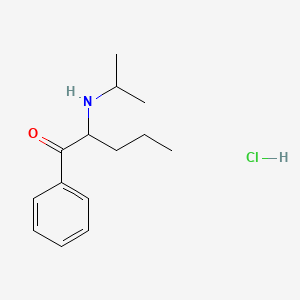
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
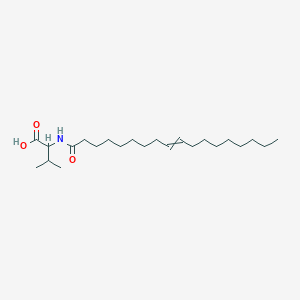
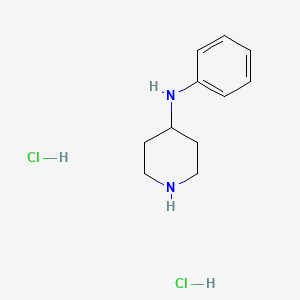
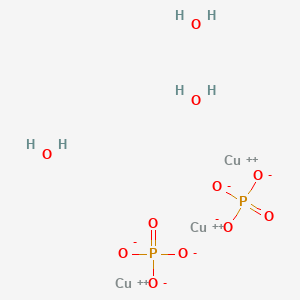
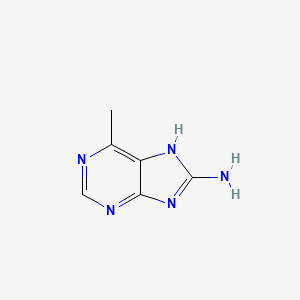
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (](/img/new.no-structure.jpg)
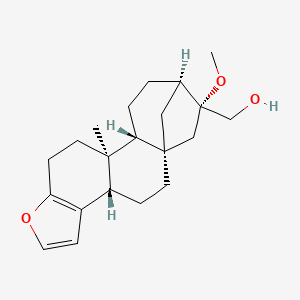
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)

